molecular formula C19H22N2OS B2844761 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 35871-29-5

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No. B2844761
CAS RN: 35871-29-5
M. Wt: 326.46
InChI Key: CQXRRJQWNWQGEP-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide, also known as ABA, is a chemical compound that has been studied extensively for its potential use in scientific research. ABA is a member of the adamantyl family of compounds, which are known for their unique structural properties and potential therapeutic applications. ABA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Anti-Tuberculosis Agent

The compound has been identified as a potential inhibitor of the mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase), a metabolic enzyme unique to Mycobacterium tuberculosis (Mtb) . This makes it a promising candidate for the development of new drugs to combat tuberculosis .

Antibacterial Agent

The compound has shown efficacy as an antibacterial agent . In particular, certain derivatives of the compound have demonstrated high inhibitory activity against both bacteria and fungi .

Antifungal Agent

In addition to its antibacterial properties, the compound also exhibits antifungal activity . This broad-spectrum antimicrobial activity could make it a valuable tool in the treatment of various infectious diseases .

Inhibitor of ATP-PRTase

The compound has been found to inhibit the activity of ATP-PRTase, an enzyme involved in the biosynthesis of histidine . This could potentially disrupt the growth of Mtb by targeting the histidine biosynthesis pathway .

Potential Pesticidal Properties

While not directly related to the compound , similar compounds containing benzothiazolylamino and various heteroaryl groups have been synthesized and evaluated for their pesticidal properties . It’s possible that “2-((3r,5r,7r)-adamantan-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide” could also have similar applications .

Drug Development

Given its various biological activities, the compound could serve as a valuable lead compound in the development of new drugs . Its unique structure and properties could be exploited to design more potent and selective therapeutic agents .

properties

IUPAC Name

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-17(21-18-20-15-3-1-2-4-16(15)23-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRRJQWNWQGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide

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